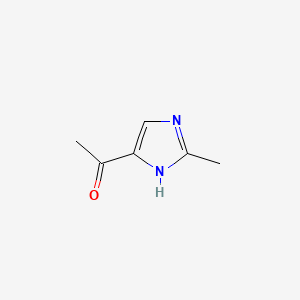

1-(2-Methyl-1H-imidazol-4-yl)ethanone

Description

BenchChem offers high-quality 1-(2-Methyl-1H-imidazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-1H-imidazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methyl-1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4(9)6-3-7-5(2)8-6/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJZNADJWQEIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516699 | |

| Record name | 1-(2-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-66-9 | |

| Record name | 1-(2-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 1 2 Methyl 1h Imidazol 4 Yl Ethanone and Imidazole Analogs

Comprehensive Overview of Reported Biological Activities of Imidazole (B134444) Derivatives

The imidazole nucleus is a fundamental component of numerous biologically active molecules, including essential amino acids like histidine, and is integral to many pharmaceuticals. researchgate.netresearchgate.net Compounds containing the imidazole scaffold have demonstrated a remarkable spectrum of pharmacological effects. nih.gov Extensive research has identified imidazole derivatives as potent agents with antimicrobial, anticancer, antiviral, anti-inflammatory, and antiprotozoal properties. ijsrch.comresearchgate.netnih.gov

The versatility of the imidazole ring allows it to bind to various enzymes and receptors within biological systems, often through hydrogen bonding and π-π stacking interactions. mdpi.com This has made it a privileged structure in drug discovery, leading to the development of numerous therapeutic agents for a wide range of diseases. nih.govnih.gov For instance, different derivatives have been developed as treatments for fungal infections, cancer, and hypertension. ijsrch.com

Antimicrobial Efficacy and Underlying Mechanisms of Action

Imidazole derivatives are widely recognized for their potent antimicrobial effects, targeting a variety of pathogenic microorganisms. nih.govresearchgate.net

A significant number of imidazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies have frequently employed strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to evaluate the antibacterial potential of these compounds. researchgate.net The mechanisms underlying their antibacterial action are diverse and can include the disruption of the bacterial cell membrane, interference with DNA replication, and the inhibition of cell wall and protein synthesis. nih.gov Some imidazole-based ionic liquids have been shown to adsorb onto the bacterial surface via electrostatic action and insert into the phospholipid bilayer, leading to membrane disruption and cell death. frontiersin.org

Research has demonstrated the efficacy of various imidazole analogs against resistant strains as well. For example, certain hybrids have shown potency against Methicillin-resistant Staphylococcus aureus (MRSA) that is comparable or superior to reference drugs. nih.gov

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| HL1 | Staphylococcus aureus | 625 | nih.gov |

| HL1 | MRSA | 1250 | nih.gov |

| HL2 | Staphylococcus aureus | 625 | nih.gov |

| HL2 | MRSA | 625 | nih.gov |

| HL2 | Escherichia coli | 2500 | nih.gov |

| HL2 | Pseudomonas aeruginosa | 2500 | nih.gov |

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4-8 | nih.gov |

| Compound 6c (3-Aryl-5H-pyrrolo[1,2-a]imidazole salt) | Escherichia coli | 8 | mdpi.com |

| Compound 6c (3-Aryl-5H-pyrrolo[1,2-a]imidazole salt) | Acinetobacter baumannii | 8 | mdpi.com |

| Compound 71g (Imidazole hybrid) | Shigella dysenteriae | ~2.9 (6 µM) | nih.gov |

The antifungal properties of imidazole derivatives are well-documented, forming the basis of many clinically used antimycotic drugs. mdpi.com These compounds are effective against a range of pathogenic fungi, including various Candida and Aspergillus species. nih.govnih.govmdpi.com The primary mechanism of antifungal action for many azoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is a key component of the ergosterol (B1671047) biosynthesis pathway. oup.comnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. oup.com

Studies have shown that certain halogenated imidazole derivatives exhibit potent activity against multiple Candida species, with some achieving a Minimum Inhibitory Concentration (MIC₉₀) of 1 mg/L. oup.comnih.gov

Table 2: Antifungal Activity of Selected Imidazole Derivatives

| Derivative | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 31 (2,4-Dienone motif) | Candida albicans 64110 (Fluconazole-resistant) | 8 | nih.gov |

| Compound 42 (2,4-Dienone motif) | Candida albicans 64110 (Fluconazole-resistant) | 8 | nih.gov |

| Compound 24 (Lead compound) | Candida albicans ATCC 90028 | 2 | nih.gov |

| Compound 24 (Lead compound) | Candida glabrata 923 | 4 | nih.gov |

| Compound 6c (3-Aryl-5H-pyrrolo[1,2-a]imidazole salt) | Cryptococcus neoformans | 8 | mdpi.com |

| Halogenated derivatives | Candida spp. (33 strains) | MIC₉₀ of 1000 | oup.comnih.gov |

| Compound 6c (Thiazole derivative) | Aspergillus niger | Inhibition Zone: 37 mm | mdpi.com |

The imidazole scaffold is a key feature in the development of novel antiviral agents. nih.gov A significant area of recent research has focused on the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govmdpi.commdpi.com Computational and molecular docking studies have identified several imidazole derivatives that exhibit strong binding affinities to the catalytic site of Mpro. nih.govmdpi.com For example, certain azo imidazole derivatives showed promising inhibitory potential against SARS-CoV-2 Mpro with good binding energies. nih.gov These findings suggest that imidazole-based compounds could act as effective inhibitors, disrupting the viral life cycle. nih.govmdpi.com

Table 3: Antiviral Activity and Targeting of Imidazole Derivatives

| Derivative Type | Viral Target | Finding | Reference |

|---|---|---|---|

| Azo imidazole derivatives (7a-d) | SARS-CoV-2 Mpro (6LU7) | Good binding energies (-7.0 to -7.9 kcal/mol) | nih.gov |

| Imidazole analogs with 7-chloro-4-aminoquinoline (6a-c) | SARS-CoV-2 Mpro | Greater binding energy than other derivatives | nih.gov |

| Imidazolyl–methanones (e.g., C10) | SARS-CoV-2 Mpro | Strong binding affinities and potential to inhibit replication | mdpi.com |

| Ensitrelvir (B8223680) | SARS-CoV-2 Mpro | IC₅₀ of 0.013 µM | mdpi.com |

Imidazole derivatives have long been a cornerstone in the treatment of diseases caused by protozoa. nih.gov Compounds like metronidazole (B1676534) are widely used against anaerobic protozoa such as Trichomonas vaginalis and Trypanosoma cruzi. nih.govnih.govmdpi.com Research has focused on synthesizing new imidazole and benzimidazole (B57391) derivatives to combat parasitic diseases, particularly in light of growing drug resistance. csic.esnih.gov

Studies have demonstrated the in vitro efficacy of novel imidazole carbamates and N-oxide derivatives against T. vaginalis and T. cruzi. mdpi.comcsic.es The mechanism of action for many of these compounds is thought to involve interaction with the parasite's DNA. nih.gov

Table 4: Anti-Protozoal Activity of Selected Imidazole Derivatives

| Derivative | Protozoan Parasite | Activity | Reference |

|---|---|---|---|

| ethyl-1-(i-butyloxycarbonyloxy)-6-nitrobenzimidazole-2-carboxylate | Trypanosoma cruzi | Active | csic.es |

| ethyl-1-(i-butyloxycarbonyloxy)-6-nitrobenzimidazole-2-carboxylate | Trichomonas vaginalis | Active | csic.es |

| Compound 8b (Amidinobenzimidazole derivative) | Trypanosoma brucei | More potent than nifurtimox | nih.gov |

| Imidazole Carbamates (AGR-1 to AGR-5) | Trichomonas vaginalis | Inhibited viability (IC₅₀ determined for most active) | mdpi.com |

| Compound 42a (Imidazole derivative) | Leishmania infantum | IC₅₀ of 12.7 µM | mdpi.com |

| Compound 42b (Imidazole derivative) | Leishmania infantum | IC₅₀ of 8.0 µM | mdpi.com |

Anticancer and Cytotoxic Potentials

The imidazole scaffold is a key structural feature in numerous anticancer agents. nih.govnih.gov Derivatives have been developed to target various cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (PC-3) cancers. nih.govnih.gov The anticancer mechanisms of imidazole compounds are diverse and include the inhibition of crucial enzymes like kinases, induction of apoptosis (programmed cell death), and disruption of microtubule polymerization, which is essential for cell division. nih.govrsc.org

For example, certain 2,4,5-trisubstituted imidazoles have been shown to induce cell cycle arrest and cellular senescence in A549 lung cancer cells. rsc.org Other studies have identified benzimidazole sulfonamides and imidazothiazole-benzimidazole derivatives with potent cytotoxic effects against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range. nih.gov

Table 5: Cytotoxic Activity of Selected Imidazole Derivatives Against Cancer Cell Lines

| Derivative | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 22 (Benzimidazole sulfonamide) | A549 (Lung) | 0.15 | nih.gov |

| Compound 22 (Benzimidazole sulfonamide) | HeLa (Cervical) | 0.21 | nih.gov |

| Compound 22 (Benzimidazole sulfonamide) | HepG2 (Liver) | 0.33 | nih.gov |

| Compound 22 (Benzimidazole sulfonamide) | MCF-7 (Breast) | 0.17 | nih.gov |

| Compound 20 (Imidazothiazole-benzimidazole) | A549 (Lung) | 1.09 | nih.gov |

| Compound 21 (Benzimidazole-cinnamide) | A549 (Lung) | 0.29 | nih.gov |

| Compound 22 (Imidazole-thiazole) | NUGC-3 (Gastric) | 0.05 | nih.gov |

| Compound 5 (Imidazole-2(3H)-thione) | MCF-7, HCT-116, HepG2 | < 5 | researchgate.net |

| NSC 771432 | A549 (Lung) | Inhibits cell growth and migration | rsc.org |

In vitro Cytotoxicity and Antiproliferative Assays

While direct cytotoxic data for 1-(2-Methyl-1H-imidazol-4-yl)ethanone is not extensively detailed in the available literature, numerous studies have demonstrated the significant in vitro cytotoxicity and antiproliferative effects of various imidazole analogs against a wide range of human cancer cell lines. These studies underscore the potential of the imidazole scaffold as a basis for the development of novel anticancer agents.

The antiproliferative activity of imidazole derivatives has been evaluated using standard methods like the MTT assay, which measures cell viability. For instance, a series of newly synthesized imidazole substituted indeno[1,2-b]quinoline-9,11-dione derivatives showed weak to good antiproliferative effects against HeLa (cervical cancer), LS180 (colon cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia) human cancer cell lines. Notably, some of these compounds exhibited superior activity compared to the standard chemotherapeutic drug cisplatin (B142131), particularly against the Jurkat cell line. The introduction of electron-withdrawing groups on the imidazole ring appeared to enhance the antiproliferative potential of these compounds.

In another study, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were evaluated for their antitumor activity. The majority of these compounds showed better antiproliferative activity than the control drugs 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). nih.gov One compound, in particular, demonstrated outstanding activity against three cancer cell lines and was found to be significantly more potent than both 5-FU and MTX. nih.gov Importantly, this compound exhibited a high selectivity index, indicating it was 23–46 times more tolerated by normal L-02 cells than by tumor cells. nih.govresearchgate.net

Furthermore, research on 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, known as BZML, revealed potent activity against colorectal cancer cell lines SW480, HCT116, and Caco-2, with IC50 values of 27.42, 23.12, and 33.14 nM, respectively. mdpi.com This was particularly noteworthy as the Caco-2 cell line was insensitive to standard drugs like paclitaxel (B517696) and doxorubicin. mdpi.com Similarly, certain benzimidazole sulfonamides have shown potent cytotoxicity, with one derivative displaying IC50 values of 0.15, 0.21, 0.33, and 0.17 μM against A549 (lung), HeLa, HepG2 (liver), and MCF-7 cells, respectively. nih.gov

The table below summarizes the in vitro cytotoxic activity of various imidazole analogs against different cancer cell lines.

| Compound Class | Cell Line(s) | Key Findings (IC50/GI50 Values) | Reference(s) |

| Imidazole-substituted indeno[1,2-b]quinolines | Jurkat | Most potent activity observed in this cell line. | |

| 1-(4-Substituted phenyl)-2-ethyl imidazoles | HeLa, SGC-7901, A549 | Compound 4f showed higher potency than 5-FU and MTX. | nih.gov |

| Benzimidazole sulfonamides | A549, HeLa, HepG2, MCF-7 | Compound 22 showed IC50 values from 0.15 to 0.33 µM. | nih.gov |

| Purine derivatives (imidazole-fused) | MDA-MB-231, T47D, MCF-7, HT29, A549 | Compounds 46 & 48 had IC50 of 1.22 & 2.29 µM vs. MDA-MB-231. | nih.gov |

| Imidazothiazole derivatives | A375, SKMEL-28 (Melanoma) | Compounds 66 & 67 had IC50 of 2.57 & 2.70 µM vs. A375. | nih.gov |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 | Potent activity with IC50 values of 27.42, 23.12, and 33.14 nM. | mdpi.com |

| Imidazole-based ionic liquids | A549, HCT-116, HeLa | Cytotoxicity of violacein-loaded nanoparticles evaluated. | rsc.org |

| (1-methyl-1H-imidazol-2-yl)-methanamine Pt(II) complexes | NCI-H460, HCT-15, HCT-116 | Comparable cytotoxic effect to cisplatin in these cell lines. | nih.gov |

Proposed Mechanisms of Antineoplastic Action

The anticancer effects of imidazole derivatives are attributed to a variety of molecular mechanisms, highlighting their potential to interact with multiple cellular targets involved in cancer progression. mdpi.com Key proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways.

Induction of Apoptosis: A primary mechanism by which imidazole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov For example, certain novel imidazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. nih.gov One study found that their lead compound increased the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov Other research has demonstrated that imidazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS), which causes oxidative stress that is particularly detrimental to cancer cells with their higher metabolic rates. ijsrtjournal.commdpi.com This can lead to the impairment of mitochondrial membrane potential and the activation of caspase cascades (caspase-9 and -3), which are central to the apoptotic process. nih.govspandidos-publications.com The upregulation of the tumor suppressor protein p53 is another pathway implicated in imidazole-induced apoptosis. mdpi.com

Cell Cycle Arrest: Imidazole analogs can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. rsc.org For instance, one imidazole derivative, NSC 771432, was found to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org Other studies have reported that imidazole-based compounds can interfere with microtubule assembly, which is critical for the formation of the mitotic spindle during cell division. nih.gov This disruption leads to arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov Some N-fused imidazoles have been observed to cause an apoptotic effect in the G1/S phase in kidney and breast cancer cell lines. nih.gov

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Imidazole-based compounds have been developed as potent inhibitors of various kinases. ijsrtjournal.com This includes targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor (VEGFR), as well as intracellular signaling pathways like the PI3K/Akt/mTOR pathway. mdpi.com Overactivation of the PI3K/Akt/mTOR pathway is linked to many cancers, and imidazole derivatives have been shown to downregulate the phosphorylation of key proteins in this cascade, leading to reduced cell proliferation and survival. mdpi.com Imidazoles have also been investigated as inhibitors of other kinases such as p38 MAP kinase and RAF kinases. mdpi.comnih.gov

Other Mechanisms: Imidazole derivatives have also been reported to act as topoisomerase inhibitors, interfering with enzymes that are essential for managing DNA topology during replication and transcription. nih.gov Some imidazole-containing compounds can also bind directly to DNA, either through intercalation or covalent interactions, which can halt DNA replication and lead to cell death. ijsrtjournal.comresearchgate.net

Anti-inflammatory and Analgesic Properties

The imidazole nucleus is a key feature in compounds exhibiting significant anti-inflammatory and analgesic activities. nih.govkarger.com While specific studies on 1-(2-Methyl-1H-imidazol-4-yl)ethanone are limited, the broader class of imidazole derivatives has been extensively investigated, revealing their potential as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govkarger.comresearchgate.net

Research has shown that imidazole itself can rival acetylsalicylic acid as an analgesic and is effective in reducing carrageenan-induced inflammation. nih.gov Various substituted imidazole analogs have been synthesized and evaluated for these properties. A study on di- and tri-substituted imidazoles identified several compounds with good anti-inflammatory activity (49.58% to 58.02% inhibition) and appreciable analgesic effects (40.53% to 49.60% protection) with the added benefit of minimal gastrointestinal irritation. nih.gov Another series of novel imidazole derivatives demonstrated significant analgesic activity, with one compound showing 89% effectiveness in a hot plate test, and others exhibiting 100% anti-inflammatory activity in a paw edema model, comparable to the standard drug diclofenac. researchgate.netresearchgate.net

The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators. Imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins (B1171923), key players in inflammation and pain. tandfonline.com Some compounds have demonstrated potent and selective inhibition of COX-2, which is a desirable trait for reducing inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. tandfonline.com Other mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, the modulation of the NF-κB signaling pathway, and the inhibition of neutrophil degranulation and the generation of reactive oxygen species (ROS). tandfonline.comnih.gov

The table below presents findings on the anti-inflammatory and analgesic activities of selected imidazole derivatives.

| Compound/Derivative Class | Activity | Key Findings | Reference(s) |

| Imidazole | Analgesic, Anti-inflammatory | Rivaled acetylsalicylic acid in analgesic tests; equal in reducing carrageenan inflammation. | nih.gov |

| Di- and Tri-substituted Imidazoles | Anti-inflammatory, Analgesic | 49.58-58.02% inflammation inhibition; 40.53-49.60% analgesic protection. | nih.gov |

| 1,2,4-Trisubstituted Imidazoles | Anti-inflammatory, Analgesic | Compounds 2a and 2b showed 100% anti-inflammatory activity; compound 2g showed 89% analgesic activity. | researchgate.netresearchgate.net |

| Imidazolyl-1,3,4-oxadiazoles/1,2,4-triazoles | Analgesic, Anti-inflammatory | Several compounds showed significant activity comparable to indomethacin (B1671933) with a safer profile. | |

| Imidazole Alkaloids | Anti-inflammatory | Good activity against neutrophil degranulation, ROS, and IL-6 production. | nih.gov |

In vitro and In vivo Models for Anti-inflammatory Assessment

The evaluation of the anti-inflammatory potential of imidazole derivatives relies on a variety of established in vitro and in vivo models that mimic different aspects of the inflammatory cascade. accscience.com

In vivo Models: The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity. nih.govresearchgate.net This model involves injecting carrageenan, a phlogistic agent, into the rat's paw, which induces a biphasic inflammatory response. researchgate.net The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase involves prostaglandins and other mediators. researchgate.net The effectiveness of a test compound is measured by its ability to reduce the resulting paw swelling compared to a control group. nih.gov Several studies on imidazole derivatives have successfully used this model to demonstrate significant, dose-dependent inhibition of edema. nih.govresearchgate.net Other in vivo models include the hot plate test and acetic acid-induced writhing for assessing analgesic activity, and Freund's Complete Adjuvant-induced arthritis in rats for chronic inflammation studies. researchgate.netresearchgate.net

In vitro Models: In vitro assays provide a means to investigate the specific molecular mechanisms underlying the anti-inflammatory effects of compounds. accscience.com The albumin denaturation assay is a common preliminary test for anti-inflammatory activity. acs.orgnih.gov Since protein denaturation is a well-documented cause of inflammation, the ability of a compound to inhibit heat-induced albumin denaturation correlates with its anti-inflammatory potential. acs.org Studies have used this method to screen novel imidazole derivatives, identifying those with substantial activity for further investigation. acs.orgnih.gov

Other key in vitro assays focus on enzyme inhibition, such as cyclooxygenase (COX-1 and COX-2) inhibition assays, which measure the compound's ability to block the activity of these prostaglandin-producing enzymes. tandfonline.com Assays measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and the assessment of free radical scavenging activity are also employed to elucidate the mechanisms of action. researchgate.netnih.gov For example, the investigation of N-substituted [4-(trifluoro methyl)-1H-imidazol-1-yl] amide derivatives involved an initial screening with the albumin denaturation assay, followed by a more specific p38 MAP kinase inhibitory activity assay for the most promising compounds. acs.orgnih.gov

Antioxidant and Anti-hemolytic Activities of Imidazole-Based Compounds

Several imidazole-based compounds have been investigated for their ability to counteract oxidative stress, a condition implicated in numerous diseases. This is often evaluated through their antioxidant and anti-hemolytic activities.

One study synthesized a series of new thiazole, arylidene, and coumarin (B35378) derivatives starting from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. nih.gov The resulting compounds were screened for their antioxidant and anti-hemolytic properties. nih.gov Several of the synthesized compounds demonstrated notable antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Furthermore, two specific derivatives proved to be potent antioxidants by inhibiting lipid peroxidation in rat brain and kidney homogenates and also by reducing the rate of erythrocyte hemolysis. nih.gov Hemolysis, the breakdown of red blood cells, can be induced by oxidative stress, and the ability of a compound to protect against this is an indicator of its antioxidant potential. researchgate.net

Another study focused on bifunctional 2H-imidazole-derived phenolic compounds. It was found that conjugating a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment significantly increased the antiradical capacity of the molecule, suggesting that this family of compounds can exhibit strong antioxidant activity by transferring a hydrogen atom.

In a separate investigation, a new thioxoimidazolidine derivative was assessed for its in vivo antioxidant activity in male rats exposed to oxidative stress. ijpbs.com The results showed that treatment with the imidazole derivative led to a significant elevation in serum levels of glutathione (B108866) (GSH), catalase, and total antioxidant concentrations, which had been depleted by the induced oxidative stress. ijpbs.com

Enzyme Inhibition Studies of 1-(2-Methyl-1H-imidazol-4-yl)ethanone Analogs

The imidazole scaffold is a key component in a multitude of enzyme inhibitors, owing to its electronic properties and ability to coordinate with metal ions in enzyme active sites. Analogs of 1-(2-Methyl-1H-imidazol-4-yl)ethanone have been explored as inhibitors of various enzymes implicated in disease.

One area of focus has been heme oxygenase (HO), an enzyme involved in heme catabolism. A study designed and synthesized a series of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives as potential HO inhibitors. Several of the imidazole-ketone compounds were found to be very potent inhibitors of both heme oxygenase isozymes (HO-1 and HO-2), with IC50 values below 5 µM. This research highlights how modifications to the aryl group and the core ethanone (B97240) structure can modulate inhibitory potency and selectivity.

Imidazole derivatives have also been widely studied as kinase inhibitors. As mentioned in section 5.3.2, they can target a range of kinases involved in cancer, such as EGFR, VEGFR, and those in the PI3K/Akt/mTOR pathway. mdpi.com Additionally, imidazole compounds have been developed as inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. acs.orgnih.gov A series of novel N-substituted [4-(trifluoro methyl)-1H-imidazol-1-yl] amide derivatives were evaluated for their p38 MAP kinase inhibitory activity, with one compound showing a considerable effect with an IC50 value of 403.57 ± 6.35 nM. nih.gov

Furthermore, imidazole-containing compounds have been investigated as inhibitors of other enzyme classes, such as cholinesterases (AChE and BChE) and α-glucosidase, which are targets for Alzheimer's disease and diabetes, respectively.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro), also known as 3CL protease, of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. mdpi.com The imidazole ring has featured prominently in the design of Mpro inhibitors.

Several studies have utilized computational methods like molecular docking to screen for potential Mpro inhibitors containing an imidazole scaffold. researchgate.net These studies have shown that imidazole derivatives can fit into the active site of Mpro and interact with key residues. researchgate.net The binding energy values from these simulations suggest a significant inhibitory potential for these compounds against the virus. researchgate.net

Structure-based drug design has led to the development of potent Mpro inhibitors. For example, researchers have identified inhibitors where a cyclohexyl group interacts with residues in the S2 site of the protease, stacking with the imidazole ring of a critical histidine residue (His41). nih.gov In some designs, the imidazole moiety of a non-covalent inhibitor was replaced with a covalent "warhead" to enhance inhibitory potency. nih.gov

Both peptidomimetic and small-molecule inhibitors incorporating imidazole have been explored. These can bind to Mpro either non-covalently or by forming a covalent bond with the catalytic cysteine residue (Cys145), thereby inactivating the enzyme. mdpi.com For instance, the development of the oral antiviral drug ensitrelvir involved replacing a methylamide group with heterocyclic compounds, leading to a potent non-covalent, non-peptidic Mpro inhibitor with an IC50 value of 0.013 μM. mdpi.com This demonstrates the value of the imidazole and related heterocyclic structures in creating effective antiviral agents against SARS-CoV-2. nih.gov

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical enzyme in the field of immuno-oncology. nih.gov It is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine. biorxiv.orgnih.gov This process leads to a depletion of tryptophan in the local microenvironment and the accumulation of metabolites known as kynurenines. nih.gov Both of these outcomes contribute to an immunosuppressive state by inhibiting the proliferation and function of effector T-cells and promoting the activity of regulatory T-cells, thereby allowing tumors to evade the host immune system. nih.govnih.gov Consequently, the inhibition of IDO1 is a highly pursued therapeutic strategy to enhance anti-tumor immunity. nih.govnih.gov

The imidazole scaffold, a core component of 1-(2-Methyl-1H-imidazol-4-yl)ethanone, is a key feature in the design of numerous potent IDO1 inhibitors. The nitrogen atoms within the imidazole ring are capable of coordinating with the heme iron atom in the active site of the IDO1 enzyme, which is a common mechanism for potent inhibition. nih.gov Research into IDO1 inhibitors has utilized phenylimidazole as a foundational scaffold, to which various fragments and ligands are attached to enhance binding affinity and inhibitory activity. nih.gov For instance, the development of inhibitors like Epacadostat (INCB024360), a potent and selective IDO1 inhibitor with an IC₅₀ of 10 nM, underscores the value of heterocyclic structures in targeting this enzyme. selleckchem.com Epacadostat functions as a competitive inhibitor that directly interacts with the heme cofactor within the enzyme. biorxiv.orgselleckchem.com

Derivatives built upon imidazole and related heterocyclic cores have demonstrated significant inhibitory potency. The strategic modification of these core structures is a key aspect of inhibitor design, aiming to optimize interactions with the enzyme's active site. nih.gov Studies have shown that attaching different functional groups to the imidazole ring can modulate the binding strength and specificity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov The exploration of imidazothiazoles as IDO1 inhibitors further highlights the versatility of the imidazole motif in creating compounds with low micromolar inhibitory activity. nih.gov

| Inhibitor Class | Core Scaffold | Example(s) | Reported Potency (IC₅₀) | Mechanism of Action |

| Hydroxyamidine | Imidazole-based | Epacadostat (INCB024360) | 10 nM | Potent and selective, competitive with tryptophan, coordinates with heme iron. selleckchem.com |

| Imidazothiazole | Imidazothiazole | Derivative 12g | 0.2 µM | Interacts with the IDO1 active site, including a secondary pocket. nih.gov |

| Phenylimidazole | Phenylimidazole | GDC-0919 (NLG-919) | 38 nM | Potent inhibitor interacting with the heme group. selleckchem.com |

Inhibition of Other Relevant Enzyme Targets (e.g., P450 17, Metallo-β-lactamases)

The imidazole nucleus present in 1-(2-Methyl-1H-imidazol-4-yl)ethanone is a versatile pharmacophore known to interact with various metalloenzymes, making its derivatives relevant for targets beyond IDO1.

Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a crucial enzyme in the biosynthesis of androgens and estrogens and is a validated therapeutic target for hormone-dependent cancers, particularly castration-resistant prostate cancer. nih.gov The enzyme is a member of the cytochrome P450 superfamily and contains a heme iron center. A key mechanism of inhibition for many non-steroidal CYP17A1 inhibitors involves the coordination of a nitrogen atom from a heterocyclic ring (such as imidazole) to this heme iron, disrupting the enzyme's catalytic activity. nih.gov

The blockbuster drug Abiraterone, a potent CYP17A1 inhibitor, features a pyridine (B92270) ring that coordinates to the heme iron. However, numerous potent non-steroidal inhibitors have been developed based on the imidazole scaffold. Research has demonstrated that 1-substituted imidazoles can be potent inhibitors of CYP17A1. For example, compounds like Ketoconazole and its analogs, which contain an imidazole moiety, have been investigated for their effects on steroidogenesis through CYP17A1 inhibition. nih.gov Furthermore, studies on series like 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, which are structurally analogous to 1-(2-Methyl-1H-imidazol-4-yl)ethanone, have focused on modulating their inherent inhibitory activity against CYP450 enzymes, indicating that this chemical class is recognized for its interaction with these targets. nih.gov

Metallo-β-lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often reserved as last-resort treatments. nih.gov These enzymes belong to the Class B β-lactamases and require one or two zinc ions (Zn²⁺) in their active site for catalysis. nih.govnih.gov The hydrolysis of the β-lactam ring by MBLs inactivates the antibiotic. To date, there are no clinically approved MBL inhibitors, making the development of such agents a critical unmet medical need. nih.gov

The imidazole ring, with its nitrogen atoms, is a known zinc-binding group. This property makes imidazole-containing fragments, such as the 2-methyl-1H-imidazol-4-yl core, attractive candidates for the design of MBL inhibitors. The strategy involves designing molecules that can effectively chelate the active site zinc ions, thereby blocking substrate access or preventing catalysis. While specific studies on 1-(2-Methyl-1H-imidazol-4-yl)ethanone as an MBL inhibitor are not prominent, the fundamental chemistry of the imidazole scaffold supports its potential as a starting point for developing such inhibitors. Various research programs are actively exploring a range of chemical structures, including those with metal-binding pharmacophores, to discover potent and broad-spectrum MBL inhibitors. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Investigations for 1-(2-Methyl-1H-imidazol-4-yl)ethanone and its Derivatives

The structure-activity relationship (SAR) for derivatives of 1-(2-Methyl-1H-imidazol-4-yl)ethanone can be inferred from studies on analogous imidazole-based compounds targeting enzymes like tubulin, IDO1, and various kinases. nih.govnih.gov The core scaffold offers several positions for chemical modification: the methyl group at position 2, the acetyl group at position 4, and the nitrogen atoms of the imidazole ring.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 1-(2-Methyl-1H-imidazol-4-yl)ethanone might interact with a protein target.

Detailed research findings from studies on similar imidazole (B134444) derivatives have shown that this class of compounds can bind to a variety of protein targets. For instance, imidazole analogs have been investigated as inhibitors of enzymes like InhA for antituberculosis activity and L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) for antimicrobial properties. nih.govresearchgate.net In a typical molecular docking study for 1-(2-Methyl-1H-imidazol-4-yl)ethanone, the 3D structure of the compound would be docked into the active site of a selected protein target. The docking algorithm would then generate various possible binding poses and score them based on factors like binding energy and intermolecular interactions.

The results of such a simulation would highlight key interactions, such as hydrogen bonds between the imidazole nitrogen or the acetyl group of the compound and amino acid residues in the target's active site. For example, studies on other imidazole derivatives have shown hydrogen bonding with residues like SER347. researchgate.net Pi-pi stacking interactions between the imidazole ring and aromatic residues like phenylalanine or tyrosine are also common. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

In an MD simulation of the 1-(2-Methyl-1H-imidazol-4-yl)ethanone-protein complex obtained from molecular docking, the system would be solvated in a water box and subjected to physiological conditions of temperature and pressure. The simulation would then be run for a specific period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand binding. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net Studies on other imidazole derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. nih.govscielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of new, unsynthesized compounds.

To build a QSAR model for a series of imidazole derivatives including 1-(2-Methyl-1H-imidazol-4-yl)ethanone, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Statistical methods like multiple linear regression (MLR) or machine learning algorithms such as random forest are then used to develop a model that correlates the descriptors with the biological activity. nih.govscielo.br A robust QSAR model, validated through internal and external validation techniques, can then be used to predict the activity of 1-(2-Methyl-1H-imidazol-4-yl)ethanone and guide the design of new, more potent analogs. For instance, a QSAR study on hetaryl imidazoles revealed that the number of hydrogen acceptor atoms and the presence of benzyl (B1604629) groups influenced their inhibitory activity on VEGF receptors. nih.gov

In Silico Screening and Virtual Drug Candidate Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

In a virtual screening campaign to identify potential drug candidates with a similar scaffold to 1-(2-Methyl-1H-imidazol-4-yl)ethanone, a large chemical library, such as the ZINC database or a commercial library, would be used. youtube.com The screening can be either ligand-based or structure-based. In ligand-based virtual screening, compounds are searched based on their similarity to a known active molecule. In structure-based virtual screening, which is more common when a 3D structure of the target is available, the library of compounds is docked into the active site of the protein target.

The top-ranked compounds from the virtual screening, those with the best docking scores and favorable predicted interactions, are then selected for further experimental testing. This approach has been successfully used to identify novel hits from imidazo[1,2-a]pyridine (B132010) libraries for visceral leishmaniasis. nih.gov

Prediction of Biological Activity and Pharmacological Profiles using Computational Approaches

Computational approaches can also be used to predict the broader biological activity and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound like 1-(2-Methyl-1H-imidazol-4-yl)ethanone.

Various machine learning and QSAR models, trained on large datasets of compounds with known biological activities, can predict the potential targets and mechanisms of action for a new molecule. nih.gov Web-based tools and software can predict a range of ADMET properties. For example, Lipinski's rule of five can be used to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Other models can predict properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes.

For 1-(2-Methyl-1H-imidazol-4-yl)ethanone, these predictions would provide a comprehensive in silico profile, helping to assess its potential as a drug candidate and to identify potential liabilities early in the drug discovery process. Studies on other imidazole derivatives have utilized such predictive ADME studies to evaluate their drug-like properties. mdpi.com

Future Research Directions and Potential Applications

Exploration of Novel and Sustainable Synthetic Pathways for Imidazole (B134444) Derivatives

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers a green alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov For instance, a transition-metal-free synthesis of trinuclear imidazole-fused hybrid scaffolds has been successfully developed using microwave irradiation, representing a green process for creating complex N-fused hybrid systems. nih.gov

Novel Catalysts: The development of new catalysts is crucial for achieving more sustainable chemical processes. numberanalytics.com Research into artificial metalloenzymes, which combine the reactivity of metal catalysts with the specificity of protein scaffolds, presents a promising avenue for creating highly efficient and selective catalysts for imidazole synthesis and modification. researchgate.net

Alternative Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents towards more benign alternatives like water or ionic liquids is a key goal of green chemistry. numberanalytics.com

Despite progress, challenges in synthesizing complex imidazole derivatives persist, particularly in controlling regioselectivity and stereoselectivity. numberanalytics.com Overcoming these hurdles through innovative synthetic methodologies remains a significant opportunity for chemists. numberanalytics.com

Design and Synthesis of New Hybrid Imidazole Scaffolds with Enhanced Bioactivity

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. This approach aims to create hybrid compounds with improved affinity, efficacy, and a more desirable pharmacokinetic profile. The imidazole scaffold is a prime candidate for such hybridization due to its versatile biological activity. capes.gov.brnih.gov

Researchers are actively designing and synthesizing novel hybrid molecules that incorporate the 1-(2-Methyl-1H-imidazol-4-yl)ethanone core or related imidazole structures with other bioactive moieties. For example, a series of hybrid compounds combining 2-benzylbenzofuran and imidazole has been prepared and evaluated for anticancer activity. capes.gov.br Certain derivatives from this series showed potent and selective cytotoxic activities against specific human tumor cell lines, in some cases exceeding the activity of the standard drug cisplatin (B142131). capes.gov.brresearchgate.net

Future efforts in this area will likely focus on:

Rational Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to rationally design hybrid molecules with optimized interactions with biological targets.

Diverse Scaffolds: Exploring the fusion of imidazoles with a wide variety of other heterocyclic systems known for their pharmacological importance, such as benzofuran, pyrimidine, and benzothiazole (B30560). capes.gov.brnih.gov

Multi-Target Ligands: Designing hybrid scaffolds that can simultaneously interact with multiple biological targets, a potential strategy for overcoming drug resistance in diseases like cancer.

The creation of these new chemical entities opens up possibilities for developing treatments for a range of diseases, including cancer and bacterial infections. nih.govacademiaone.org

| Hybrid Scaffold Example | Component Moieties | Target Application | Research Finding |

| Benzofuran-Imidazole Hybrid | 2-Benzylbenzofuran, Imidazole | Anticancer | Compounds 46 and 47 showed potent and selective activity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721) cell lines, respectively. capes.gov.br |

| Pyrimidine-Benzothiazole Hybrid | Pyrimidine, 2-Aminobenzothiazole | Anticancer | A pyrimidine-based carbonitrile benzothiazole derivative demonstrated potency against multiple cancer cell lines, including Hep-2, MCF-7, and HeLa. nih.gov |

| Imidazole-Thiadiazole-Schiff Base | Imidazole, 1,3,4-Thiadiazole, Schiff Base | Antibacterial | Certain derivatives exhibited significant inhibition against S. aureus and E. coli strains, highlighting potential for new antibacterial agents. academiaone.org |

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

A deeper understanding of how imidazole-containing compounds exert their biological effects at the molecular level is essential for the rational design of more potent and specific therapeutic agents. The imidazole ring's electron-rich nature allows it to bind readily to various enzymes and receptors, making it a versatile pharmacophore. nih.govresearchgate.net

Future mechanistic studies will likely employ a combination of experimental and computational approaches to:

Identify and Validate Biological Targets: Pinpointing the specific proteins, enzymes, or nucleic acid structures that interact with derivatives of 1-(2-Methyl-1H-imidazol-4-yl)ethanone. For instance, imidazole derivatives have been identified as inhibitors of targets like RAF kinase and checkpoint kinase 1 (CHK-1). nih.gov

Elucidate Binding Modes: Using techniques like X-ray crystallography and computational docking to visualize how these molecules fit into the active sites of their targets. The crystal structure of a PROTAC containing a ligand for Polo-like kinase 1 (PLK1) has helped identify key binding interactions. mdpi.com

Investigate Downstream Signaling Pathways: Determining the cascade of molecular events that occurs within a cell after the compound binds to its target. This includes studying effects on cell cycle progression, apoptosis (programmed cell death), and other critical cellular processes. uni-stuttgart.de Some imidazole derivatives have been shown to induce G2/M phase arrest and trigger apoptosis in cancer cells. mdpi.com

These advanced studies will provide crucial insights into the structure-activity relationships, helping to refine molecular designs for improved therapeutic outcomes. chemijournal.com

Development of Highly Targeted Therapeutic Agents based on the 1-(2-Methyl-1H-imidazol-4-yl)ethanone Core

The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, is a major goal of modern medicine. nih.govnih.gov The 1-(2-Methyl-1H-imidazol-4-yl)ethanone core represents a promising scaffold for creating such agents. Its inherent ability to interact with various biological targets provides a foundation for developing drugs with high specificity and potentially lower side effects compared to traditional chemotherapies. nih.gov

Future research in this domain will focus on:

Kinase Inhibitors: Many kinases are overactive in cancer cells, and the imidazole scaffold has proven effective in designing kinase inhibitors. nih.gov Further modification of the 1-(2-Methyl-1H-imidazol-4-yl)ethanone structure could lead to potent and selective inhibitors of kinases crucial for tumor survival.

PROTACs (Proteolysis Targeting Chimeras): This innovative technology uses heterobifunctional molecules to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC incorporating a ligand can be designed to specifically target and degrade proteins like PLK1, which is overexpressed in some cancers. mdpi.com The 1-(2-Methyl-1H-imidazol-4-yl)ethanone core could serve as a building block for the target-binding portion of a PROTAC.

Personalized Medicine: Integrating molecular diagnostics to identify patients whose tumors have the specific molecular targets that a given imidazole-based drug is designed to inhibit. Data-integrated simulation frameworks are being developed to predict responsiveness to targeted therapeutics, which could lead to more individualized treatment strategies. uni-stuttgart.de

The ultimate aim is to translate these targeted agents from the laboratory into clinical use, offering new hope for patients with diseases that are difficult to treat with current approaches. nih.gov

Potential in Other Scientific Fields (e.g., Coordination Chemistry, Catalysis)

Beyond its significant role in medicinal chemistry, the imidazole nucleus and its derivatives, including 1-(2-Methyl-1H-imidazol-4-yl)ethanone, possess properties that make them valuable in other scientific disciplines.

Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands, binding to metal ions to form coordination complexes and polymers. rsc.org These materials can exhibit interesting photoluminescent, magnetic, and structural properties. Research has demonstrated the synthesis of coordination polymers using ligands containing triazole, a related N-heterocycle, with transition metals, which can be tuned for applications like white-light emission. rsc.org Similar principles can be applied to imidazole-based ligands.

Catalysis: Imidazole-containing compounds can function as catalysts or as components of larger catalytic systems. researchgate.net They are used in the development of artificial metalloenzymes, which merge the catalytic power of metals with the selectivity of proteins to perform complex chemical transformations under mild conditions. researchgate.net Furthermore, imidazolium (B1220033) salts (ionic liquids) are explored for their role in creating sustainable materials and for applications in environmental remediation, such as CO2 capture. numberanalytics.com

Materials Science: Imidazole-based polymers are known for their high thermal stability and ionic conductivity, making them suitable for various advanced material applications. numberanalytics.com Imidazolium-decorated ferrocene (B1249389) derivatives have been designed as highly stable catholytes for potential use in grid-scale energy storage via aqueous redox flow batteries. acs.org

The versatility of the imidazole structure ensures its continued exploration for novel applications in materials science, catalysis, and beyond. numberanalytics.com

Challenges and Opportunities in the Field of Imidazole Research

The field of imidazole research, while rich with promise, faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of intricately substituted imidazole derivatives can be difficult, often requiring multi-step processes with challenges in controlling regioselectivity and stereoselectivity. numberanalytics.com

Drug Resistance: As with many therapeutic agents, the development of resistance by cancer cells or microbes is a major hurdle that can limit the long-term effectiveness of imidazole-based drugs. nih.gov

Opportunities:

Green Synthesis: There is a vast opportunity to develop more sustainable, cost-effective, and scalable synthetic routes for imidazole compounds, aligning with the principles of green chemistry. numberanalytics.com

New Therapeutic Targets: The continued elucidation of disease mechanisms will uncover new biological targets for which novel imidazole-based inhibitors can be designed. numberanalytics.comnih.gov

Interdisciplinary Applications: The potential of imidazole derivatives in fields like materials science for energy storage, catalysis, and environmental applications is an exciting and rapidly growing area of research. numberanalytics.comacs.org

Targeted and Combination Therapies: Designing highly specific, targeted agents and exploring their use in combination with other therapies offers a promising strategy to enhance efficacy and combat drug resistance. numberanalytics.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methyl-1H-imidazol-4-yl)ethanone, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting 2-methylimidazole with acetyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions. Reaction optimization includes temperature control (0–25°C), solvent selection (THF or DCM), and stoichiometric ratios to minimize side products .

- Yield Improvement : Purification via flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (dichloromethane/MeOH) enhances purity. Yields typically range from 15% to 40% depending on substituent compatibility .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of 1-(2-Methyl-1H-imidazol-4-yl)ethanone?

- 1H/13C NMR : Key signals include the methyl group (~2.5 ppm, singlet) and imidazole protons (7.0–8.0 ppm). Carbonyl resonance appears at ~190 ppm in 13C NMR .

- Mass Spectrometry : ESI-MS confirms molecular weight (124.14 g/mol) with [M+H]+ peak at m/z 125.1.

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) validate structural integrity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.